

# Spectroscopic Profile of 2-(1H-pyrrol-1-yl)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1H-pyrrol-1-yl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2-(1H-pyrrol-1-yl)pyridine** in a structured format to facilitate analysis and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-(1H-pyrrol-1-yl)pyridine**. The data presented below includes  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, which are crucial for identifying the positions of hydrogen and carbon atoms within the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Proton Position	Chemical Shift ( $\delta$ , ppm)
Pyrrole H-2', H-5'	7.05
Pyrrole H-3', H-4'	6.30
Pyridine H-3	7.25
Pyridine H-4	7.85
Pyridine H-5	7.40
Pyridine H-6	8.50

Solvent: CDCl<sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Carbon Position	Chemical Shift ( $\delta$ , ppm)
Pyrrole C-2', C-5'	119.5
Pyrrole C-3', C-4'	110.1
Pyridine C-2	150.8
Pyridine C-3	121.5
Pyridine C-4	138.0
Pyridine C-5	118.9
Pyridine C-6	148.2

Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for **2-(1H-pyrrol-1-yl)pyridine** are listed below.

Table 3: FT-IR Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
3100-3000	C-H Aromatic Stretch
1590-1570	C=N Pyridine Ring Stretch
1500-1400	C=C Aromatic Ring Stretch
1320	C-N Stretch
745	C-H Out-of-plane Bend

Technique: Neat, Capillary Cell

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maximum ( $\lambda_{\text{max}}$ ) indicates the presence of conjugated systems.

Table 4: UV-Vis Spectroscopic Data for **2-(1H-pyrrol-1-yl)pyridine**

Solvent	$\lambda_{\text{max}}$ (nm)
Ethanol	235, 275

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general methodology for acquiring similar data.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(1H-pyrrol-1-yl)pyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

- Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For  $^1\text{H}$  NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

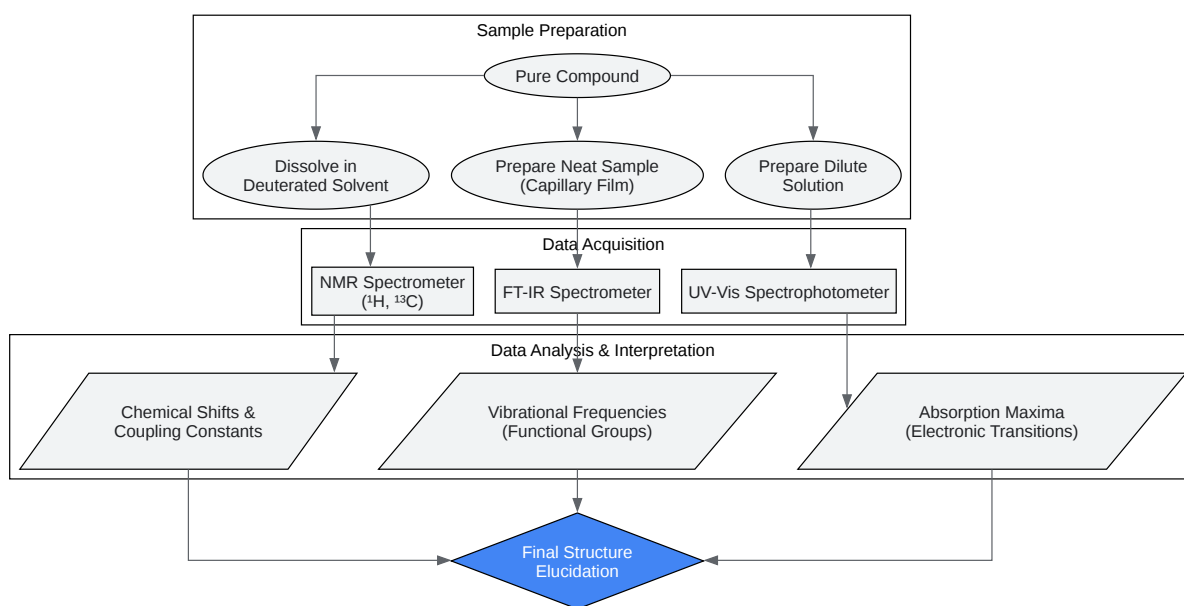
- Sample Preparation: As **2-(1H-pyrrol-1-yl)pyridine** is a liquid at room temperature, the spectrum can be obtained from a neat sample.
- Technique: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Acquisition: Record the FT-IR spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

## UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-(1H-pyrrol-1-yl)pyridine** in a UV-transparent solvent, such as ethanol. A typical concentration is in the range of  $10^{-4}$  to  $10^{-5}$  M.
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference.
- Acquisition: Scan the sample across a wavelength range of approximately 200–400 nm to identify the absorption maxima ( $\lambda_{\text{max}}$ ).

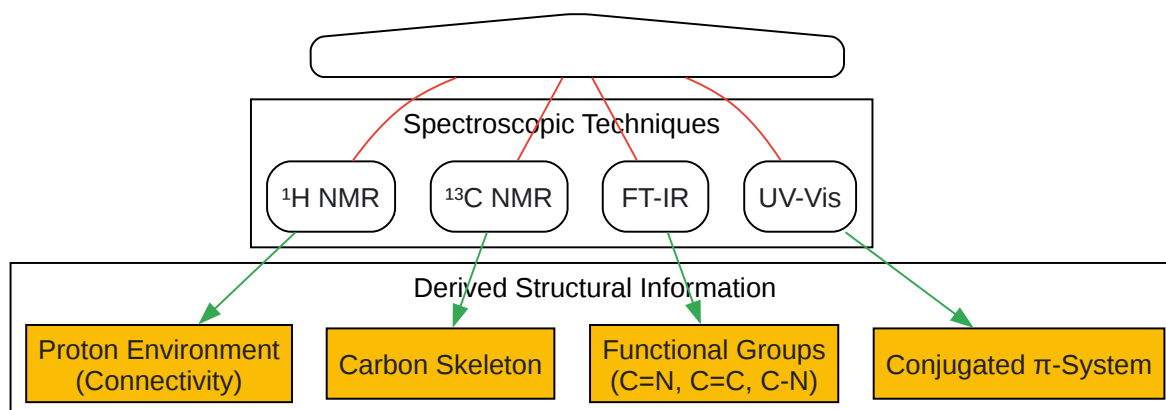
## Data Interpretation and Workflow

The acquisition and interpretation of spectroscopic data follow a logical workflow. The diagrams below illustrate this process and the relationship between the different spectroscopic methods and the structural information they provide.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic data and structural insights.

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